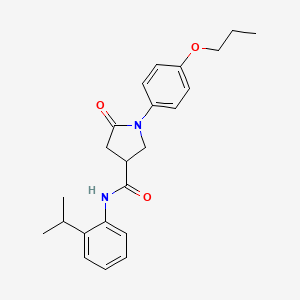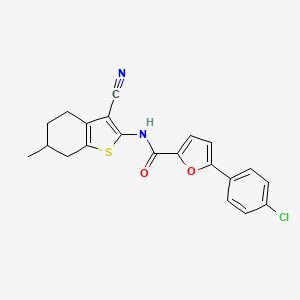![molecular formula C19H18N2O2 B4086815 1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbonitrile](/img/structure/B4086815.png)
1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbonitrile
Übersicht
Beschreibung
1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbonitrile, commonly known as MPI, is a synthetic indole derivative that has gained significant attention in the scientific community. It was first synthesized in 2005 by a group of researchers at the University of Illinois, and since then, it has been extensively studied for its potential applications in various fields of research.
Wirkmechanismus
The exact mechanism of action of MPI is not fully understood, but it is believed to involve the activation of the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that plays a crucial role in various physiological processes, including cell proliferation, differentiation, and inflammation. MPI has been shown to bind to AhR and activate downstream signaling pathways that lead to the observed biological effects.
Biochemical and Physiological Effects
MPI has been shown to have various biochemical and physiological effects. In cancer research, MPI has been shown to induce apoptosis and inhibit cell proliferation by activating caspase-3 and downregulating cyclin D1 expression. Inflammation is a common factor in many diseases, and MPI has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neuroprotection research, MPI has been shown to protect neurons from oxidative stress-induced damage by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
MPI has several advantages for lab experiments. It has high stability and solubility in various solvents, making it easy to handle and store. It is also relatively easy to synthesize, and the yield of the synthesis process is relatively high. However, MPI has some limitations for lab experiments. It has a low bioavailability and a short half-life, which may limit its effectiveness in vivo. Additionally, the exact mechanism of action of MPI is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
MPI has several potential future directions for research. In cancer research, further studies are needed to determine the efficacy of MPI in vivo and to identify the specific types of cancer that may be most responsive to MPI treatment. In inflammation research, further studies are needed to determine the optimal dosage and duration of MPI treatment and to identify the specific inflammatory pathways that may be targeted by MPI. In neuroprotection research, further studies are needed to determine the potential applications of MPI in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion
MPI is a synthetic indole derivative that has gained significant attention in the scientific community for its potential applications in various fields of research. It has been extensively studied for its anticancer, anti-inflammatory, and neuroprotective properties. The exact mechanism of action of MPI is not fully understood, but it is believed to involve the activation of the aryl hydrocarbon receptor. MPI has several advantages for lab experiments, including high stability and solubility, and it has several potential future directions for research, including cancer research, inflammation research, and neuroprotection research.
Wissenschaftliche Forschungsanwendungen
MPI has been studied extensively for its potential applications in various fields of research. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. In cancer research, MPI has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation is a common factor in many diseases, and MPI has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neuroprotection research, MPI has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function.
Eigenschaften
IUPAC Name |
1-[3-(2-methoxyphenoxy)propyl]indole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-22-18-9-4-5-10-19(18)23-12-6-11-21-14-15(13-20)16-7-2-3-8-17(16)21/h2-5,7-10,14H,6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIOEQPMQCGHBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-N-{1-[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4086739.png)
![1-(4-methylphenyl)-5-[2-(2-pyridinyl)ethyl]-5-(2-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4086743.png)

![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B4086753.png)
![methyl 3-(4-ethylphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4086755.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-(4-{2-[(2-fluorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4086770.png)
![5-(4-ethoxybenzyl)-1-(4-ethylphenyl)-5-[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4086777.png)
![1-(5-chloro-2-methylphenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4086782.png)
![N-(sec-butyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B4086786.png)

![1-[3-(benzyloxy)phenyl]-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4086806.png)
![4-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4086831.png)
![2-({N-(2,5-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)-N-isopropylbenzamide](/img/structure/B4086838.png)